1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

Description

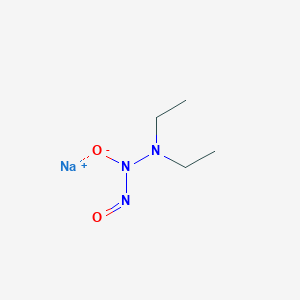

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt (commonly abbreviated as DEA/NO or NaNONO in research contexts) is a nitric oxide (NO) donor compound. Its chemical structure comprises a hydrazine backbone substituted with ethyl groups at the 1,1-positions, a hydroxyl group at the 2-position, and a nitroso group at the 2-position, with the sodium counterion stabilizing the salt form. DEA/NO decomposes smoothly at neutral pH, yielding two moles of NO per molecule, and avoids generating toxic byproducts like cyanide (unlike sodium nitroprusside, SNP) . Applications include studies of synaptic plasticity, apoptosis regulation, and metal ion displacement in cellular systems .

Properties

IUPAC Name |

sodium;N-(diethylamino)-N-oxidonitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGVGHGHHNGGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N(N=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160691 | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138475-09-9 | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138475099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the reaction of diethylamine with nitric oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is often obtained as a crystalline white solid with a melting point of 45°C . Industrial production methods involve the careful handling of reagents and maintaining specific reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Decomposition and Nitric Oxide Release

DEA NONOate undergoes pH-dependent hydrolysis in aqueous solutions to release NO and diethylamine. This reaction follows first-order kinetics and is critical for its biological applications .

Reaction Mechanism :

Key Characteristics :

| Parameter | Value/Condition | Source |

|---|---|---|

| Half-life (pH 7.4) | ~2 minutes | |

| NO Release Rate | 0.74 µM·min⁻¹ (10 µM solution) | |

| Temperature Stability | Stable at -20°C; degrades at RT |

Redox Reactions

DEA NONOate participates in redox processes due to its nitroso (NO) group, acting as both an oxidizing and reducing agent under specific conditions.

Oxidation

In the presence of strong oxidizers (e.g., hydrogen peroxide), the compound forms nitrogen oxides:

This reaction is utilized in synthetic chemistry to generate nitrite intermediates .

Reduction

Reducing agents (e.g., sodium borohydride) convert DEA NONOate to diethylamine and hydroxylamine derivatives :

Substitution Reactions

The nitroso group undergoes substitution with nucleophiles, such as amines or thiols. A notable example is its reaction with aromatic amines to form diazonium salts :

Deamination Example :

Key Findings :

-

DEA NONOate-induced deamination quenches fluorescence in fluorophores like ANI derivatives, enabling NO detection (LOD: 0.5–2 µM) .

-

Substitution reactions are accelerated in aerated solutions due to nitrosating species (e.g., N₂O₃) .

Biochemical Interactions

DEA NONOate’s NO release modulates enzymatic activity and metal binding in biological systems:

ADP-Ribosylation

NO from DEA NONOate stimulates ADP-ribosylation of cytosolic proteins (e.g., p39 in macrophages), altering cellular signaling :

| Protein Target | Molecular Weight | EC₅₀ for NO |

|---|---|---|

| p39 | 39 kDa | 80 µM |

Metal Ion Displacement

NO displaces cadmium (Cd) from metallothionein (MT), enhancing Cd toxicity :

| System | Effect of DEA NONOate |

|---|---|

| Cd-MT Complex | 29–38% Cd release |

| c-myc Expression | 2–3-fold reduction |

Comparative Reactivity with Other NO Donors

| Compound | NO Release Rate | Stability | Key Applications |

|---|---|---|---|

| DEA NONOate | Fast (t₁/₂ = 2 min) | Moderate | Cell signaling studies |

| Sodium Nitroprusside | Slow (pH-dependent) | Light-sensitive | Vasodilation assays |

| S-Nitrosoglutathione | Sustained | Thermolabile | Neurological research |

Case Studies

Scientific Research Applications

Chemistry

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine serves as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:

- Oxidation Reactions : Can be oxidized to form different nitrogen oxides.

- Reduction Reactions : Capable of being reduced to produce diethylamine and other nitrogen-containing compounds.

- Substitution Reactions : The nitroso group can be substituted with other functional groups under specific conditions.

Biology

The compound is extensively employed in biological studies due to its role as a nitric oxide donor. Key applications include:

- Nitric Oxide Signaling Pathways : Used to investigate the physiological roles of NO in cellular communication and signaling.

- Vasodilation Studies : Evaluated for its effects on blood vessel relaxation and endothelial function.

Medicine

In the medical field, DEA NONOate is being researched for potential therapeutic effects:

- Cardiovascular Diseases : Investigated for its ability to improve vascular function and reduce hypertension through controlled NO release.

- Pharmacological Synergy : Studies indicate that it may act synergistically with other pharmacological agents, enhancing their efficacy.

Industry

The compound is utilized in the development of materials that release nitric oxide. Its applications include:

- NO-Releasing Materials : Used in creating coatings or devices that can deliver NO for therapeutic purposes.

- Environmental Applications : Potential use in pollution control technologies through NO's role in atmospheric chemistry.

Case Study 1: Cardiovascular Research

A study published in Molecular Neurobiology explored the effects of DEA NONOate on vascular smooth muscle cells, demonstrating significant improvements in endothelial function and vasodilation responses when compared to controls lacking NO donors.

Case Study 2: Pharmacological Interactions

Research highlighted in Journal of Radiation Research examined how DEA NONOate influences the efficacy of other drugs used in cancer treatment by modulating the tumor microenvironment through NO signaling pathways.

Mechanism of Action

The primary mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the controlled release of nitric oxide. This release occurs through the decomposition of the compound in aqueous solutions, leading to the formation of nitric oxide and diethylamine. Nitric oxide then interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Sodium Nitroprusside (SNP)

- Structure: [Fe(CN)₅NO]²⁻ complex.

- NO Release Mechanism: Light- and thiol-dependent liberation of NO, accompanied by cyanide (CN⁻) release.

- Key Difference: DEA/NO avoids cyanide toxicity, making it superior for prolonged cellular studies .

Diethylenetriamine/nitric oxide (DETA/NO)

- Structure: Polyamine NONOate with a longer half-life (~20 hours).

- NO Release Mechanism: pH-dependent decomposition; releases NO over extended periods.

- Applications: Chronic NO exposure models (e.g., angiogenesis studies).

- Key Difference: DEA/NO’s shorter half-life (~16 minutes) allows precise temporal control of NO delivery .

S-Nitroso-N-acetyl-penicillamine (SNAP)

- Structure: Thiol-based NO donor with an S-nitrosothiol group.

- NO Release Mechanism: Thiol exchange or photolysis; generates disulfide byproducts.

- Applications: Acute NO delivery in cardiovascular research.

- Key Difference: DEA/NO’s byproduct-free decomposition minimizes confounding effects in cellular assays .

1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene (NOC18)

- Structure : Diazeniumdiolate with dual ethylamine groups.

- NO Release Mechanism: Spontaneous decomposition at pH 7.4; releases two NO molecules.

- Applications : Immune response modulation.

- Key Difference: DEA/NO’s ethyl substituents enhance solubility in aqueous buffers compared to NOC18’s polar amine groups .

Comparative Data Table

| Compound | NO Release Rate (t₁/₂) | Byproducts | NO Yield (mol/mol) | Key Applications | Toxicity Concerns |

|---|---|---|---|---|---|

| DEA/NO | ~16 min | None | 2.0 | Synaptic plasticity, apoptosis | Low |

| Sodium Nitroprusside (SNP) | ~2 min (light-dependent) | Cyanide (CN⁻) | 1.0 | Vasodilation, acute studies | High (cyanide accumulation) |

| DETA/NO | ~20 hours | Diethylenetriamine | 2.0 | Chronic NO exposure models | Moderate (amine byproducts) |

| SNAP | ~5 hours | Disulfides | 1.0 | Cardiovascular research | Moderate |

| NOC18 | ~30 min | None | 2.0 | Immune modulation | Low |

Mechanistic and Functional Contrasts

- Kinetics: DEA/NO’s rapid decomposition (t₁/₂ ~16 min) suits acute experimental protocols, whereas DETA/NO’s prolonged release is ideal for chronic models .

- Synaptic Plasticity: DEA/NO induces cerebellar long-term potentiation (LTP) without synaptic activation, a feature absent in SNP and SNAP .

Biological Activity

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt, commonly referred to as DEA NONOate, is a chemical compound recognized for its role as a nitric oxide (NO) donor. The compound's unique structure includes a nitroso group and a hydrazine moiety, which contribute to its biological activity. This article explores the biological activities of DEA NONOate, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₄H₁₀N₃NaO₂

- Appearance : White crystalline solid

- Melting Point : Approximately 45 °C

- Solubility : Highly soluble in water (>10 mg/mL)

DEA NONOate functions primarily by releasing nitric oxide in a controlled manner. Nitric oxide serves as a signaling molecule in various physiological processes, including:

- Vasodilation : Relaxation of blood vessels, leading to increased blood flow.

- Cellular Communication : Modulation of neurotransmitter release and hormone secretion.

The release of NO from DEA NONOate can influence numerous cellular pathways, particularly those involving cyclic guanosine monophosphate (cGMP) signaling. Research indicates that NO can inhibit prolactin secretion in pituitary cells through a cGMP-independent mechanism, affecting calcium-dependent signaling pathways .

Cardiovascular Health

DEA NONOate has been studied for its potential cardiovascular benefits due to its ability to induce vasodilation. By promoting blood flow and reducing vascular resistance, it may play a role in managing conditions such as hypertension and heart disease.

Neuropharmacology

In neuropharmacological studies, DEA NONOate has shown promise in modulating synaptic transmission. It is utilized in research to understand the role of NO in neuronal signaling and plasticity. For instance, it has been implicated in long-term potentiation (LTP) mechanisms within the cerebellum .

Antitumor Activity

Emerging research suggests that DEA NONOate may possess antitumor properties. Its ability to induce apoptosis in cancer cells has been explored, highlighting its potential as an adjunct therapy in cancer treatment.

Case Studies and Research Findings

- Inhibition of Prolactin Secretion :

- Neuronal Effects :

-

Vasodilatory Effects :

- Clinical studies have shown that administration of DEA NONOate leads to significant vasodilation in animal models, indicating its potential therapeutic use in treating vascular disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Diethylamine NONOate sodium salt | Contains a nitroso group | Known for potent nitric oxide release |

| Hydrazine | Simple hydrazine structure | Primarily used as a rocket propellant |

| 3-Methyl-3-nitrobutanamide | Contains nitro and amide groups | Exhibits different reactivity patterns |

| 1-Hydroxypyrazole | Pyrazole ring with hydroxyl group | Displays distinct biological activities |

Q & A

Q. What are the primary research applications of 1,1-diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt (DEA/NO) in neuroscience?

DEA/NO is widely used as a nitric oxide (NO) donor in synaptic plasticity studies. For example, it induces long-term potentiation (LTP) in cerebellar neurons by releasing NO radicals at physiological pH, bypassing synaptic activation requirements . Researchers apply 10 µM DEA/NO for 5 minutes to trigger sustained potentiation of excitatory postsynaptic currents (EPSCs), making it valuable for studying NO-dependent signaling pathways in learning and memory models.

Q. How should researchers ensure the stability of DEA/NO during experiments?

DEA/NO decomposes smoothly at physiological pH to release two moles of NO radicals, avoiding toxic byproducts common with other NO donors (e.g., nitrosonium ions). To maintain stability, store the compound in anhydrous, buffered solutions at neutral pH (7.4) and avoid exposure to light or extreme temperatures. Pre-experiment calibration using UV-Vis spectroscopy or chemiluminescence can confirm NO release kinetics .

Q. What methods are recommended for synthesizing sodium salts of nitrosohydrazines like DEA/NO?

While direct synthesis protocols for DEA/NO are not detailed in the evidence, analogous methods involve reacting hydrazine derivatives with sodium ethoxide. For example, sodium salts of 1,2-disubstituted hydrazines are prepared by dissolving the hydrazine in absolute ethanol with sodium metal under nitrogen, yielding >95% purity after overnight reaction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NO-dependent effects across experimental models?

Conflicting results (e.g., DEA/NO occluding 1 Hz LTP but not 4 Hz LTP ) may arise from differences in NO signaling pathways. To address this:

- Control for NO release kinetics : Compare DEA/NO with donors like Spermine/NO (SPER/NO) or Proli/NO, which have varying half-lives .

- Assess downstream targets : Measure cGMP levels (via ELISA) to confirm soluble guanylyl cyclase (sGC) activation .

- Use pathway inhibitors : Apply ODQ (sGC inhibitor) or L-NAME (NOS inhibitor) to isolate NO-specific effects .

Q. What experimental strategies optimize studies of DEA/NO interactions with metalloproteins like metallothionein (MT)?

DEA/NO displaces cadmium (Cd) from MT via NO-mediated thiol nitrosylation, enhancing Cd toxicity. Key steps include:

- Dose titration : Use 0.1–3.0 mM DEA/NO to achieve a plateau of 3 mol Cd displaced per mol MT .

- Monitor metal speciation : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify free Cd.

- Gene expression analysis : Track proto-oncogenes (e.g., c-myc) via qPCR to correlate Cd release with genotoxicity .

Q. How can researchers design experiments to compare DEA/NO with other NO donors?

- Match half-lives : DEA/NO releases NO with a half-life of ~2 minutes at pH 7.4, whereas SPER/NO lasts ~39 minutes . Use donors with similar kinetics for direct comparisons.

- Control for byproducts : Avoid donors like SNP, which release cyanide, by verifying purity via HPLC .

- Measure bioactivity : Use aortic ring assays for vasodilation or cerebellar slices for LTP to compare functional outcomes .

Data Contradiction Analysis

Q. Why does DEA/NO occlude 1 Hz LTP but not 4 Hz LTP in cerebellar studies?

This discrepancy highlights frequency-dependent NO signaling. At 1 Hz, LTP relies entirely on NO-cGMP pathways, which DEA/NO saturates. At 4 Hz, alternative mechanisms (e.g., cAMP or Ca²⁺ influx) dominate. To test this:

- Block parallel pathways : Inhibit cAMP with Rp-8-Br-cAMPS or Ca²⁺ channels with nifedipine .

- Quantify NO diffusion : Use fluorescence probes (e.g., DAF-FM) to map spatial NO gradients during stimulation .

Methodological Recommendations

- NO quantification : Chemiluminescence detectors or Griess assay for extracellular NO; DAF-FM for intracellular tracking .

- Toxicity controls : Include DEA/NO alone (no Cd) to isolate NO-specific effects in metallothionein studies .

- pH monitoring : Maintain physiological pH with HEPES or bicarbonate buffers to ensure consistent NO release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.